molecular formula C16H20N2O2 B5210414 N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide

N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide

Katalognummer B5210414
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: DDAQCYPHVOYGNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide, also known as SBI-0206965, is a small molecule inhibitor of the enzyme PDK1 (3-phosphoinositide-dependent protein kinase-1). PDK1 is a key regulator of the PI3K/Akt/mTOR signaling pathway, which is involved in many cellular processes such as cell growth, proliferation, survival, and metabolism. Inhibition of PDK1 by SBI-0206965 has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases.

Wirkmechanismus

N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide binds to the ATP-binding pocket of PDK1 and inhibits its kinase activity. This leads to a downstream inhibition of the PI3K/Akt/mTOR pathway, which is involved in many cellular processes such as cell growth, proliferation, survival, and metabolism. The exact mechanism by which PDK1 inhibition by this compound leads to tumor suppression and improved glucose metabolism is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide is its specificity for PDK1, which makes it a valuable tool for studying the role of PDK1 in various cellular processes. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of PDK1. Additionally, the in vivo efficacy of this compound may be limited by its pharmacokinetic properties, such as poor bioavailability and rapid clearance.

Zukünftige Richtungen

Several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide and PDK1 inhibition can be identified. One direction is to further investigate the molecular mechanisms by which PDK1 inhibition by this compound leads to tumor suppression and improved glucose metabolism. Another direction is to develop more potent and selective PDK1 inhibitors with improved pharmacokinetic properties for in vivo applications. Additionally, the therapeutic potential of this compound and other PDK1 inhibitors in combination with other targeted therapies or chemotherapy should be explored.

Synthesemethoden

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been described in several research articles. The general method involves the reaction of 3,4-dimethylbenzoyl chloride with tert-butyl 3-amino-5-isoxazolecarboxylate in the presence of a base such as triethylamine. The resulting intermediate is then treated with tert-butyl carbazate to form the final product, which is purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been extensively studied in preclinical models of cancer and diabetes. In cancer, PDK1 inhibition by this compound has been shown to suppress tumor growth and induce apoptosis (programmed cell death) in various cancer cell lines and xenograft models. This effect is thought to be mediated by the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
In diabetes, PDK1 inhibition by this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes. This effect is thought to be mediated by the activation of AMPK (adenosine monophosphate-activated protein kinase), a key regulator of energy metabolism.

Eigenschaften

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10-6-7-12(8-11(10)2)15(19)17-14-9-13(20-18-14)16(3,4)5/h6-9H,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAQCYPHVOYGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.